2-Amino-4-isopropylbenzenesulfonamide
Description
2-Amino-4-isopropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, an isopropyl group (-CH(CH₃)₂) at position 4, and a sulfonamide (-SO₂NH₂) functional group at position 1. Sulfonamides are historically significant as antimicrobial agents, though modern derivatives like this compound are often explored for their structural versatility in pharmaceutical and materials science research.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-6(2)7-3-4-9(8(10)5-7)14(11,12)13/h3-6H,10H2,1-2H3,(H2,11,12,13) |
InChI Key |
HSYVLPLKEMVWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The target compound’s sulfonamide group (-SO₂NH₂) contrasts with the ionic sulfonate (-SO₃⁻) in 2-aminoanilinium 4-methylbenzenesulfonate, affecting solubility and charge distribution .
Physicochemical Properties
Crystallographic Stability
- 2-Aminoanilinium 4-methylbenzenesulfonate: Forms stable ionic crystals due to strong Coulombic interactions between the ammonium cation and sulfonate anion. Crystallographic studies reveal a monoclinic lattice (space group P2₁/c) with hydrogen-bonded networks .
- ionic interactions) .
Solubility and Lipophilicity
- The branched isobutyl and hydroxy-phenyl substituents in the compound from increase hydrophilicity compared to the target compound’s isopropyl group, which may enhance aqueous solubility but reduce membrane permeability .
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